molecular formula C8H16N2O B6233989 (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine CAS No. 1628604-84-1

(7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B6233989
CAS No.: 1628604-84-1
M. Wt: 156.2
InChI Key:
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Description

(7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core

Scientific Research Applications

(7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and methoxylation. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine: The parent compound without the methoxy group.

    Octahydropyrrolo[1,2-a]pyrazine: Similar structure but without the methoxy group.

    7-methoxy-pyrrolo[1,2-a]pyrazine: Lacks the octahydro component.

Uniqueness

(7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine is unique due to the presence of both the methoxy group and the octahydro component, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine involves the cyclization of a suitable precursor molecule. The precursor molecule can be synthesized from commercially available starting materials through a series of reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydroxide", "methylamine", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-methoxyphenylacetoacetate by reacting 4-methoxyphenylacetic acid with ethyl acetoacetate in the presence of ammonium acetate and ethyl chloroformate.", "Step 2: Cyclization of ethyl 4-methoxyphenylacetoacetate by treating it with sodium hydroxide in methanol to form (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine.", "Step 3: Purification of the product by recrystallization from acetic acid and water, followed by washing with hydrochloric acid and sodium chloride solution." ] }

CAS No.

1628604-84-1

Molecular Formula

C8H16N2O

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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